molecular formula C16H16O3 B1621600 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one CAS No. 52249-86-2

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one

Cat. No.: B1621600
CAS No.: 52249-86-2
M. Wt: 256.3 g/mol
InChI Key: WGYPDEBVTGVYAB-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxyacetophenone and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetone.

    Reaction Mechanism: The benzylation of 2-hydroxy-4-methoxyacetophenone occurs through a nucleophilic substitution reaction, where the hydroxyl group is replaced by a benzyloxy group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The benzyloxy and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways . The benzyloxy and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one can be compared with similar compounds such as 1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one . While both compounds share a benzyloxy group, the presence of different substituents (methoxy vs. methyl) imparts distinct chemical and biological properties. The methoxy group in this compound enhances its solubility and reactivity compared to its methyl-substituted counterpart.

Properties

IUPAC Name

1-(4-methoxy-2-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)15-9-8-14(18-2)10-16(15)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYPDEBVTGVYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384270
Record name 1-[2-(benzyloxy)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52249-86-2
Record name 1-[2-(benzyloxy)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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